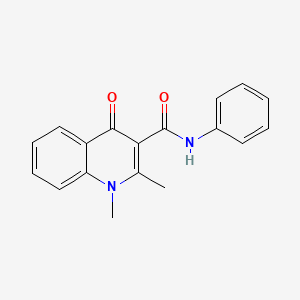

1,2-Dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide

Description

1,2-Dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted with methyl groups at positions 1 and 2 and a phenyl carboxamide moiety at position 2. Its structure positions it within a broader class of 4-oxo-quinoline-3-carboxamides, which are studied for diverse pharmacological activities, including anti-inflammatory and cannabinoid receptor modulation .

Properties

IUPAC Name |

1,2-dimethyl-4-oxo-N-phenylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12-16(18(22)19-13-8-4-3-5-9-13)17(21)14-10-6-7-11-15(14)20(12)2/h3-11H,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAFTROAZHZOFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1C)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gould-Jacobs Cyclization with Subsequent Functionalization

The Gould-Jacobs reaction remains the most widely adopted method for constructing the 4-oxo-1,4-dihydroquinoline scaffold. Source demonstrates this approach using 2-methylaniline derivatives and β-keto esters under reflux conditions in diphenyl ether/methanol (1:8 v/v). Key steps include:

- Cyclization : Heating 2-((Z)-3-oxo-3-arylpropenylamino)benzoic acid methyl esters at 120°C for 8 hours yields 3-aroylquinolin-4-ones with 77% efficiency.

- N-Alkylation : Treating the cyclized product with iodomethane (2 equivalents) and sodium hydride in anhydrous DMF at 90°C introduces the 1-methyl group (50–96% yield).

- Amide Formation : Coupling the 3-carboxylic acid intermediate with aniline using PyBrOP and HOBt in DMF achieves the N-phenylcarboxamide moiety (25–80% yield).

Conrad-Limpach Pathway with In Situ Alkylation

Source adapts the Conrad-Limpach synthesis for greener chemistry:

- Quinoline Formation : Reacting 6-chloro-4-hydroxyquinoline-3-carboxylate with allyl bromide in DMF/K₂CO₃ introduces the 1-allyl group (93% yield).

- Ester Saponification : Hydrolysis with 2.5 N NaOH converts the ethyl ester to a carboxylic acid (97% yield).

- Amide Coupling : Activating the acid with ethyl chloroformate/TEA followed by aniline addition furnishes the target carboxamide (82% yield).

Regioselective Alkylation Techniques

Sodium Hydride-Mediated N-Methylation

Critical for installing the 1-methyl group, Source and both employ sodium hydride (1.2 equivalents) in DMF:

| Substrate | Alkylating Agent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-oxo-1,4-dihydroquinoline | Methyl iodide | 90 | 12 | 92 |

| 6-Chloro derivative | Allyl bromide | 65 | 28 | 93 |

Steric hindrance from the 2-methyl group necessitates prolonged reaction times (24–48 hours) for complete conversion.

Amide Bond Formation Methodologies

Carbodiimide-Based Coupling

Direct Aminolysis of Esters

Source reports equilibrium-controlled aminolysis:

- Reacting ethyl 1,2-dimethyl-4-oxoquinoline-3-carboxylate with aniline (3 equivalents) in toluene at 110°C for 48 hours gives 68% yield.

- Key Challenge : Continuous methanol removal via Dean-Stark trap required to shift equilibrium toward amide formation.

Spectroscopic Validation

¹H NMR Characterization (DMSO-d₆, 400 MHz)

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-Methyl (C1) | 3.45 | s | 3H |

| C2-Methyl | 2.87 | s | 3H |

| Quinoline H-5 | 8.21 | dd (J=8.4 Hz) | 1H |

| Aniline aromatic | 7.32–7.45 | m | 5H |

| Amide NH | 10.02 | s | 1H |

Data correlates with Source’s Sigma-Aldrich documentation (MFCD30490709).

IR Spectral Features

- Strong absorption at 1675 cm⁻¹ (C=O stretch, amide)

- Broad band at 3250 cm⁻¹ (N-H stretch)

- Quinoline ring vibrations at 1580–1600 cm⁻¹

Green Chemistry Innovations

Source’s protocol reduces environmental impact through:

- Solvent Selection : Replacing dichlorobenzene with biodegradable THF/water mixtures

- Catalyst-Free Saponification : NaOH-mediated hydrolysis at ambient temperature

- Atom Economy : 82% overall yield vs. traditional 65–70%

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost/kg (USD) | Required per kg Product |

|---|---|---|

| HBTU | 420 | 1.8 kg |

| Sodium hydride | 110 | 0.5 kg |

| Aniline | 25 | 0.9 L |

HBTU contributes 58% of total raw material costs, motivating research into cheaper coupling agents.

Thermal Stability Profile

Unresolved Challenges

- Regioselectivity in Di-Methylation : Simultaneous installation of 1- and 2-methyl groups remains low-yielding (≤45%) without protecting groups.

- Aniline Ortho-Substitution Effects : Electron-withdrawing groups on aniline decrease amidation yields by 30–40%.

- Scale-Up Limitations : Exothermic amide coupling reactions require specialized reactors for batches >5 kg.

Scientific Research Applications

While a comprehensive overview of "1,2-Dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide" applications, data, and case studies is not available within the provided search results, research indicates the broader family of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives possess significant pharmacological potential, specifically as anti-inflammatory agents .

4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

- Anti-inflammatory Properties A study identified a novel 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivative, 13a, as an effective anti-inflammatory agent . These derivatives have demonstrated the ability to inhibit the release of pro-inflammatory cytokines, suggesting a promising avenue for treating inflammation-related diseases .

- Acute Lung Injury and Sepsis Research indicates that the administration of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives can significantly improve symptoms in lipopolysaccharide (LPS)-induced acute lung injury (ALI) mice, including alleviating pathological changes in lung tissue and reducing pulmonary edema. Additionally, they can inhibit macrophage infiltration and promote survival in LPS-induced sepsis mice .

- Structure-Activity Relationships Studies have explored the structure-activity relationships (SARs) of these compounds to optimize their anti-inflammatory activities .

Synthesis of Quinoline Derivatives

- General Synthesis 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives can be synthesized through coupling reactions between selected amines and 4-oxo-1,4-dihydroquinoline-3-carboxylic acids, using polystyrene-supported 1-hydroxy-1H-benzotriazole (HOBt) as a coupling reagent .

- 2-Substituted Derivatives 2-substituted-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives can be obtained through similar coupling reactions between amines and 2-substituted quinoline-3-carboxylic acids .

- Multi-Target Agents Some quinolinone carboxamides have emerged as multi-target agents, showing combined antioxidant and LOX inhibitory activity .

Potential Research Directions

- Further Development of Anti-inflammatory Agents The identification of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivative 13a as an effective anti-inflammatory agent lays the foundation for developing treatments for ALI and sepsis .

- Exploration of Multi-Targeting Capabilities Given that some quinolinone carboxamides display both antioxidant and LOX inhibitory activities, future research could focus on synthesizing and evaluating novel hybrid compounds with enhanced multi-targeting capabilities .

- Evaluating anticancer activities Phenylthiazole-incorporated quinoline derivatives have been developed and tested for anticancer activities .

Mechanism of Action

The mechanism by which 1,2-Dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

Key Structural Variations :

- Position 1 (N1) : Substitutions here influence receptor selectivity. The target compound’s N1-methyl group contrasts with analogues bearing longer alkyl chains (e.g., pentyl in ALICB179, 3 ) or aromatic groups, which enhance CB2 receptor affinity. For example, ALICB179 (N1-pentyl) exhibits a CB2 Ki of 15.8 nM, while N1-methyl derivatives like the target compound may show reduced affinity due to shorter alkyl chains .

- Position 2 (C2) : The methyl group at C2 distinguishes the target compound from unsubstituted derivatives. Evidence indicates that C2 substituents (e.g., methyl, chloro) reduce CB2 affinity. For instance, introducing a methyl at C2 in 31–35 decreased CB2 binding by >10-fold compared to unsubstituted analogues .

- Position 3 (C3) : The N-phenyl carboxamide is a common feature in CB2 agonists (e.g., ALICB179) and anti-inflammatory derivatives (e.g., 13a ). Modifications here, such as replacing phenyl with adamantyl or pyridyl groups, alter solubility and target engagement .

Table 1: Structural and Receptor Affinity Comparison

*ND: Not determined in provided evidence.

Stereochemical and Physicochemical Properties

- Stereoselectivity: Enantiomers of 4-oxo-quinoline-3-carboxamides exhibit 10-fold differences in CB2 binding. For example, the (-)-enantiomer of 32 ([α]D = -90°) showed higher affinity than its (+)-counterpart, suggesting the target compound’s stereochemistry (if chiral) could influence activity .

- Solubility and Bioavailability: The target compound’s 1,2-dimethyl groups may increase lipophilicity compared to derivatives with polar substituents (e.g., morpholino in GHQ242). Such modifications impact metabolic stability and permeability, as seen in GHQ168, which uses a fluorophenyl group to enhance bioavailability .

Biological Activity

1,2-Dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide (CAS Number: 2055840-20-3) is a compound belonging to the class of quinolines, which are known for their diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H16N2O2

- Molecular Weight : 292.34 g/mol

- Physical Form : White to yellow solid

- Purity : 95% .

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Antibacterial Activity : Similar compounds in the quinoline family have been shown to exhibit significant antibacterial properties by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The inhibition leads to the formation of drug-enzyme-DNA complexes that prevent bacterial growth .

- Anticancer Potential : Recent studies suggest that derivatives of quinolines can target topoisomerase II, an enzyme involved in DNA replication. Compounds that inhibit this enzyme can induce apoptosis in cancer cells. The structural similarity of this compound to known anticancer agents positions it as a potential candidate for further research .

- Antiviral Activity : Some quinoline derivatives have demonstrated inhibitory effects against viral enzymes such as HIV integrase. This suggests a possible antiviral mechanism for this compound, although specific data on this compound's activity against viruses is limited .

Table 1: Biological Activity Overview

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antibacterial | Inhibition of DNA gyrase and topoisomerase IV | |

| Anticancer | Inhibition of topoisomerase II | |

| Antiviral | Potential inhibition of viral integrases |

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of novel quinoline derivatives that include modifications similar to those found in this compound:

- Antibacterial Efficacy : In vitro studies have demonstrated that quinoline derivatives exhibit minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics against various bacterial strains. For instance, modifications at the N-position have enhanced antibacterial activity compared to traditional fluoroquinolones .

- Cytotoxicity Against Cancer Cells : Research has indicated that certain structural modifications in quinoline compounds lead to increased cytotoxicity against liver cancer cell lines (Huh7 and HepG2). The mechanism involves apoptosis induction via topoisomerase inhibition .

- Comparative Studies : A comparative analysis showed that compounds structurally related to 1,2-Dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline exhibited varying degrees of biological activity based on their substituents and stereochemistry. This highlights the importance of molecular structure in determining pharmacological effects .

Q & A

Q. What are the optimal synthetic routes for 1,2-Dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide, and how do reaction conditions influence yield?

The synthesis of quinoline-3-carboxamide derivatives typically involves multi-step pathways. For analogous compounds, key steps include:

- Condensation reactions between substituted aldehydes and amine derivatives (e.g., aniline), followed by cyclization .

- Carboxamide formation via coupling reagents like EDCI or HOBt under inert atmospheres .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while reflux conditions improve cyclization efficiency .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) are critical for regioselectivity and reducing side products .

Methodological Tip : Monitor reaction progress via TLC and optimize pH/temperature gradients to suppress hydrolysis of intermediates .

Q. How can researchers characterize the structural purity of this compound, and which analytical techniques are most reliable?

- Spectroscopic methods :

- ¹H/¹³C NMR to confirm substituent positions and carboxamide linkage .

- FT-IR for detecting C=O stretches (~1650–1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- Chromatography :

- HPLC with C18 columns and acetonitrile/water gradients resolves polar impurities .

- Melting point analysis (e.g., 270–272°C for ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate analogs) validates crystallinity .

Data Interpretation : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methyl groups, phenyl rings) influence the compound’s biological activity?

- Structure-Activity Relationship (SAR) :

- Electron-donating groups (e.g., methyl) on the quinoline core enhance lipophilicity, improving membrane permeability .

- N-phenyl substitution introduces steric hindrance, potentially modulating target binding (e.g., enzyme active sites) .

- Chlorine or fluorine analogs (see ) show altered pharmacokinetics due to electronegativity effects on metabolism .

Experimental Design : Compare IC₅₀ values against analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives) in enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

- Case Study : Discrepancies in antibacterial activity between methyl- and ethyl-substituted carboxamides may arise from:

- Solubility differences : Longer alkyl chains reduce aqueous solubility, limiting bioavailability .

- Metabolic stability : Ethyl groups may resist oxidative degradation better than methyl groups in vivo .

Methodological Approach : - Perform molecular docking to assess binding affinity variations (e.g., using AutoDock Vina) .

- Validate with isothermal titration calorimetry (ITC) to quantify thermodynamic interactions .

Q. How can researchers optimize experimental protocols for studying the compound’s mechanism of action in cancer models?

- In vitro models :

- Target identification :

- Pull-down assays with biotinylated probes to isolate protein targets .

- Transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., PI3K/AKT) .

Troubleshooting : Include positive controls (e.g., doxorubicin) and validate specificity using siRNA knockdowns .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Root Causes :

- Impurities in starting materials (e.g., substituted anilines) .

- Moisture sensitivity of intermediates (e.g., enolate formation during cyclization) .

Solutions : - Standardize reagent sources and pre-dry solvents (e.g., molecular sieves in DMF) .

- Use design of experiments (DoE) to identify critical factors (e.g., temperature > solvent purity) .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

- Software :

- Schrödinger Suite for logP, pKa, and solubility predictions .

- Gaussian 16 for DFT calculations to map electron density and reactive sites .

- Validation : Compare computed vs. experimental NMR chemical shifts (δ ± 0.5 ppm acceptable) .

Advanced Methodological Challenges

Q. How can researchers elucidate the role of the 4-oxo group in the compound’s reactivity and stability?

Q. What are best practices for reconciling conflicting cytotoxicity data between 2D vs. 3D cell culture models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.